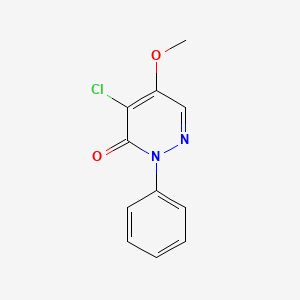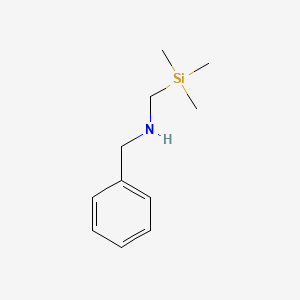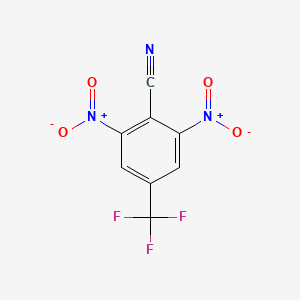
6-氯-1H-吲唑
概述
描述
6-氯-1H-吲唑是一种杂环芳香族有机化合物,属于吲唑类。吲唑以其多样的生物活性而闻名,常见于各种具有药理活性的分子中。
科学研究应用
6-氯-1H-吲唑在科学研究中具有广泛的应用,包括:
化学: 用作合成更复杂杂环化合物的构建块。
生物学: 研究其作为酶抑制剂和受体调节剂的潜力。
医药: 研究其抗癌、抗炎和抗菌特性。
工业: 用于农用化学品和药物的开发
作用机制
6-氯-1H-吲唑的作用机制涉及其与特定分子靶标(例如酶和受体)的相互作用。例如,它可以作为磷酸肌醇 3-激酶的抑制剂,该激酶在细胞信号通路中起着至关重要的作用。 该化合物调节这些通路的的能力有助于其在治疗各种疾病方面的治疗潜力 。
类似化合物:
1H-吲唑: 缺少氯取代基,导致不同的化学反应性和生物活性。
2H-吲唑: 另一种具有不同性质的互变异构体。
6-氟-1H-吲唑: 结构相似,但用氟原子代替氯原子,导致不同的反应性和应用
独特性: 6-氯-1H-吲唑由于氯原子的存在而具有独特性,这增强了其反应性和对各种应用的潜力。 这种取代还会影响其生物活性,使其成为药物化学研究中的一种有价值的化合物 。
生化分析
Biochemical Properties
6-Chloro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 6-Chloro-1H-indazole is with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By inhibiting COX-2, 6-Chloro-1H-indazole exhibits anti-inflammatory properties . Additionally, this compound has been shown to interact with phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways, thereby affecting cellular processes such as growth and survival .
Cellular Effects
6-Chloro-1H-indazole has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-Chloro-1H-indazole has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . This compound also affects the expression of genes involved in cell survival and apoptosis, such as Bcl-2 and p53 . Furthermore, 6-Chloro-1H-indazole can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell growth .
Molecular Mechanism
The molecular mechanism of 6-Chloro-1H-indazole involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, 6-Chloro-1H-indazole binds to the active site of COX-2, preventing the enzyme from catalyzing the production of pro-inflammatory mediators . Additionally, 6-Chloro-1H-indazole can inhibit PI3K by binding to its catalytic subunit, thereby blocking downstream signaling pathways involved in cell growth and survival . These interactions result in the modulation of various cellular processes and contribute to the compound’s pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-1H-indazole can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that 6-Chloro-1H-indazole is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as sustained inhibition of cell proliferation and induction of apoptosis . These long-term effects are particularly relevant in the context of cancer research, where 6-Chloro-1H-indazole has shown promise as a potential therapeutic agent .
Dosage Effects in Animal Models
The effects of 6-Chloro-1H-indazole vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively modulates target enzymes and signaling pathways . At higher doses, 6-Chloro-1H-indazole can induce toxic effects, such as liver damage and gastrointestinal disturbances . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications . These findings highlight the need for careful dose management in preclinical and clinical studies.
Metabolic Pathways
6-Chloro-1H-indazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . Additionally, 6-Chloro-1H-indazole can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby altering metabolite levels and energy production .
Transport and Distribution
The transport and distribution of 6-Chloro-1H-indazole within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization . Once inside the cell, 6-Chloro-1H-indazole can bind to specific proteins, such as albumin, which facilitates its distribution to different tissues . The compound’s localization and accumulation within tissues are critical for its pharmacological effects and therapeutic potential .
Subcellular Localization
The subcellular localization of 6-Chloro-1H-indazole plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In the nucleus, 6-Chloro-1H-indazole can interact with transcription factors and modulate gene expression, while in the mitochondria, it can affect energy production and apoptosis . These subcellular interactions are essential for the compound’s overall biochemical and pharmacological properties.
准备方法
合成路线及反应条件: 6-氯-1H-吲唑的合成可以通过多种方法实现。一种常见的方法是邻位取代的亚苄基腙的环化反应。 例如,在酸性条件下,2-氯苯甲醛与肼反应可以生成6-氯-1H-吲唑 。 另一种方法包括使用过渡金属催化的反应,例如铜催化的2-氯苯腈与肼的环化反应 。
工业生产方法: 6-氯-1H-吲唑的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 连续流动反应器和自动化合成平台的使用可以提高生产过程的效率和可扩展性 。
化学反应分析
反应类型: 6-氯-1H-吲唑会经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 还原反应可以生成氢化的衍生物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
主要产物:
氧化: 形成吲唑氧化物。
还原: 形成氢化的吲唑衍生物。
取代: 形成各种取代的吲唑衍生物.
相似化合物的比较
1H-Indazole: Lacks the chlorine substituent, resulting in different chemical reactivity and biological activity.
2H-Indazole: Another tautomeric form with distinct properties.
6-Fluoro-1H-Indazole: Similar structure but with a fluorine atom instead of chlorine, leading to different reactivity and applications
Uniqueness: 6-Chloro-1H-indazole is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for various applications. This substitution also influences its biological activity, making it a valuable compound for medicinal chemistry research .
属性
IUPAC Name |
6-chloro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZQHUVRBPILAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329119 | |
| Record name | 6-Chloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698-25-9 | |
| Record name | 698-25-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 6-chloro-1H-indazole as highlighted in the research?
A1: Research indicates that 6-chloro-1H-indazole exhibits inhibitory activity against Lactoperoxidase (LPO) []. LPO is an important antimicrobial enzyme found in biological systems, contributing to natural defenses against various microorganisms. The study demonstrated that 6-chloro-1H-indazole, along with other indazole derivatives, effectively inhibited LPO activity, suggesting its potential as a lead compound for developing novel antimicrobial agents. Further research is needed to fully understand its mechanism of action and potential applications in this area.
Q2: How does the structure of 6-chloro-1H-indazole relate to its activity as an LPO inhibitor?
A2: While the provided research [] doesn't delve into the specific structure-activity relationship of 6-chloro-1H-indazole and LPO inhibition in detail, it does highlight that all tested indazole derivatives, including 6-chloro-1H-indazole, demonstrated inhibitory effects. This suggests that the core indazole structure plays a crucial role in binding to and inhibiting LPO. Further investigation into the specific interactions between the chlorine atom at the 6th position and the enzyme's active site would be necessary to fully elucidate its contribution to inhibitory potency.
Q3: Has 6-chloro-1H-indazole been explored in the context of cancer research?
A3: While 6-chloro-1H-indazole itself isn't directly mentioned in the context of cancer research in the provided papers, a closely related compound, 5-aziridinyl-6-chloro-1H-indazole-4,7-dione (8a), displayed significant antitumor activity against Ehrlich ascites carcinoma and P-388 lymphocytic leukemia cells []. This suggests that modifications to the core structure of 6-chloro-1H-indazole, such as the introduction of an aziridine group and a 4,7-dione moiety, can lead to potent antitumor activity. This finding highlights the potential of 6-chloro-1H-indazole as a scaffold for developing novel anticancer agents.
Q4: Are there efficient synthesis methods available for 6-chloro-1H-indazole?
A4: While a specific synthesis route for 6-chloro-1H-indazole isn't detailed in the provided research, a related compound, 4-bromo-6-chloro-1H-indazole, was successfully synthesized []. This synthesis involved a multi-step process starting from 2-fluoroaniline and utilizing reactions such as chlorination, bromination, diazotization, and reaction with hydrazine hydrate. This suggests that similar synthetic strategies could be adapted for the synthesis of 6-chloro-1H-indazole by employing appropriate starting materials and reaction conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-6-ethoxybenzo[d]thiazole](/img/structure/B1362606.png)


![2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid](/img/structure/B1362612.png)

![5-[(4-Bromophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1362618.png)


![[(4-Chloro-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B1362628.png)
![2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]-](/img/structure/B1362633.png)


